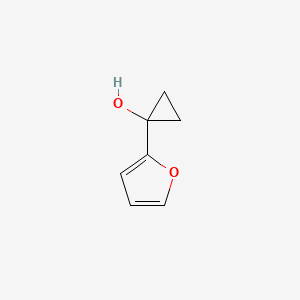

1-(Furan-2-yl)cyclopropan-1-ol

Description

BenchChem offers high-quality 1-(Furan-2-yl)cyclopropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Furan-2-yl)cyclopropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

120284-29-9 |

|---|---|

Molecular Formula |

C7H8O2 |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

1-(furan-2-yl)cyclopropan-1-ol |

InChI |

InChI=1S/C7H8O2/c8-7(3-4-7)6-2-1-5-9-6/h1-2,5,8H,3-4H2 |

InChI Key |

ZEIAJTIFCLIDQN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC=CO2)O |

Origin of Product |

United States |

The Mechanism of Ring-Opening for 1-(Furan-2-yl)cyclopropan-1-ol: A Comprehensive Technical Guide

Executive Summary

Cyclopropanols are highly versatile three-carbon synthons in synthetic organic chemistry. The incorporation of a furan-2-yl moiety—specifically in 1-(furan-2-yl)cyclopropan-1-ol —introduces unique electronic properties that dictate its reactivity. The furan ring acts as an electron-rich heterocycle that stabilizes adjacent reactive intermediates, rendering the cyclopropanol highly susceptible to controlled C–C bond cleavage.

This whitepaper details the thermodynamic drivers and the two primary mechanistic pathways for the ring-opening of 1-(furan-2-yl)cyclopropan-1-ol: Single-Electron Transfer (SET) Oxidative Radical Cleavage and Transition-Metal Catalyzed Homoenolate Formation . By understanding the causality behind these pathways, drug development professionals and synthetic chemists can efficiently harness this molecule to construct complex furan-containing pharmacophores.

Thermodynamic Drivers & Structural Intricacies

The primary driving force for the ring-opening of 1-(furan-2-yl)cyclopropan-1-ol is the release of approximately 27.5 kcal/mol of Baeyer ring strain inherent to the three-membered carbocyclic framework.

When the C–C bond cleaves, the sp3 hybridized carbon bearing the hydroxyl group rehybridizes to an sp2 carbonyl carbon. In the case of 1-(furan-2-yl)cyclopropan-1-ol, the resulting ketone is directly conjugated with the π -system of the furan ring. This extended conjugation provides a significant thermodynamic sink, effectively lowering the activation energy required for ring-opening and ensuring absolute regioselectivity during the cleavage event.

Mechanistic Pathways

Pathway A: Single-Electron Transfer (SET) Oxidative Radical Ring-Opening

Under oxidative conditions, 1-(furan-2-yl)cyclopropan-1-ol undergoes a radical-mediated ring opening[1]. This pathway is highly effective for synthesizing aliphatic alkynes and other functionalized ketones.

-

Initiation & SET Oxidation: A terminal oxidant, such as Potassium persulfate ( K2S2O8 ), generates sulfate radical anions that oxidize a silver catalyst from Ag(I) to Ag(II). The highly active Ag(II) species abstracts a single electron from the cyclopropanol hydroxyl group, yielding a transient oxygen-centered alkoxy radical.

-

β -Scission: To relieve the massive ring strain, the alkoxy radical rapidly undergoes homolytic β -scission. The C–C bond cleaves to form a primary carbon-centered β -keto radical: Furan-C(=O)-CH_2-CH_2•.

-

Radical Trapping: This nucleophilic alkyl radical is subsequently intercepted by an electrophilic trapping agent. For instance, reacting the radical with ethynylbenziodoxolones (EBX) yields 1-(furan-2-yl)alk-4-yn-1-ones via a radical addition-elimination sequence[1].

Fig 1: Single-Electron Transfer (SET) oxidative radical ring-opening pathway.

Pathway B: Transition-Metal Catalyzed Homoenolate Formation

Alternatively, transition metals can catalyze the ring opening via an inner-sphere heterolytic mechanism, avoiding the generation of free radicals[2].

-

Alkoxide Coordination: A mild base deprotonates the cyclopropanol. The resulting alkoxide coordinates to a transition metal center, such as a Ruthenium(II) catalyst.

-

Inner-Sphere β -Carbon Elimination: The metal undergoes a β -carbon elimination, inserting directly into the less sterically hindered C–C bond of the cyclopropane ring. This generates a nucleophilic metal homoenolate intermediate: Furan-C(=O)-CH_2-CH_2-RuL_n.

-

Migratory Insertion & Cross-Coupling: The homoenolate can react with various electrophiles. When coupled with α -diazo- β -ketoesters, the ruthenium center forms a carbenoid, followed by migratory insertion of the homoenolate and reductive elimination to yield β -substituted furan-2-yl ketones[2].

Fig 2: Transition-metal catalyzed inner-sphere homoenolate formation pathway.

Experimental Workflows & Protocols

To ensure reproducibility and self-validation, the following step-by-step methodologies outline the optimal conditions for executing both ring-opening pathways.

Protocol 1: Silver-Promoted Oxidative Alkynylation

Objective: Synthesis of 1-(furan-2-yl)alk-4-yn-1-ones via radical trapping.[1]

-

Preparation: Flame-dry a Schlenk tube under vacuum and backfill with Argon (repeat 3x) to prevent premature quenching of the radical intermediates by atmospheric oxygen.

-

Reagent Loading: Add 1-(furan-2-yl)cyclopropan-1-ol (1.0 equiv, 0.3 mmol), the desired Ethynylbenziodoxolone (EBX) reagent (1.5 equiv, 0.45 mmol), AgNO3 (20 mol%, 0.06 mmol), and K2S2O8 (2.0 equiv, 0.6 mmol) to the tube.

-

Solvent Addition: Inject 2.0 mL of anhydrous Dichloromethane (DCM). Causality: DCM is utilized because it is a non-participating solvent that does not undergo undesired hydrogen-atom transfer (HAT) with the highly reactive β -keto radical.

-

Reaction: Stir the mixture at 30 °C for 16 hours. Monitor the consumption of the cyclopropanol via TLC (Hexanes/EtOAc, 4:1).

-

Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Isolate the pure 1-(furan-2-yl)alk-4-yn-1-one via flash column chromatography on silica gel.

Protocol 2: Ruthenium-Catalyzed Homoenolate Cross-Coupling

Objective: Synthesis of α -ester- δ -diketones containing a furan-2-yl moiety.[2]

-

Preparation: In a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add 1-(furan-2-yl)cyclopropan-1-ol (1.2 equiv, 0.24 mmol) and the target α -diazo- β -ketoester (1.0 equiv, 0.20 mmol).

-

Catalyst & Base Loading: Add [Ru(p−cymene)Cl2]2 (5 mol%, 0.01 mmol) and anhydrous K2CO3 (1.0 equiv, 0.20 mmol). Causality: K2CO3 acts as a mild base to facilitate the initial deprotonation of the cyclopropanol, which is a prerequisite for ruthenium alkoxide formation.

-

Solvent Addition: Add 2.0 mL of Hexafluoro-2-propanol (HFIP). Causality: HFIP is a highly polar, strongly hydrogen-bond donating solvent. It stabilizes the transient metal-carbenoid intermediate and significantly accelerates the migratory insertion step, allowing the reaction to proceed at room temperature.

-

Reaction: Stir the mixture at room temperature until the diazo compound is fully consumed (typically 2–4 hours, monitored by TLC or GC-MS).

-

Workup & Purification: Filter the crude mixture through a short pad of Celite to remove the metal catalyst and inorganic salts, eluting with EtOAc. Concentrate the filtrate and purify via silica gel chromatography to yield the β -substituted furan-2-yl ketone.

Comparative Data Presentation

The following table summarizes the distinct mechanistic and operational parameters of the two ring-opening pathways.

| Parameter | Pathway A: Radical Ring-Opening | Pathway B: Homoenolate Formation |

| Primary Catalyst | Ag(I) (e.g., AgNO3 ) | Ru(II) (e.g., [Ru(p−cymene)Cl2]2 ) |

| Key Intermediate | β -Keto Carbon-Centered Radical | Metallo-Homoenolate |

| Bond Cleavage | Homolytic ( β -scission) | Heterolytic (Inner-sphere elimination) |

| Typical Additive | K2S2O8 (Terminal Oxidant) | K2CO3 (Base) |

| Trapping Agent | Ethynylbenziodoxolones (EBX) | α -Diazo- β -ketoesters |

| Furan-2-yl Effect | Conjugative stabilization of the resulting carbonyl | Directs regioselectivity of C–C cleavage |

| Optimal Solvent | Dichloromethane (DCM) | Hexafluoro-2-propanol (HFIP) |

| Reference | [1] | [2] |

References

-

[2] Title: Room Temperature Ruthenium-Catalyzed Coupling of Cyclopropanols and α-Diazo-β-ketoesters to α-Ester-δ-diketones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Structural and Spectroscopic Characterization of 1-(Furan-2-yl)cyclopropan-1-ol: A Comprehensive NMR and Synthetic Guide

Executive Summary

1-(Furan-2-yl)cyclopropan-1-ol (CAS: 120284-29-9) is a highly constrained, heteroaromatic spiro-like motif that serves as a critical bioisostere for furfuryl alcohol in drug discovery. Its unique spatial geometry has been leveraged in structure-activity relationship (SAR) optimization, notably in the development of SULT1A1-activated alkylators for targeted oncology [1]. This whitepaper provides a deep-dive technical analysis of its synthesis via the Kulinkovich reaction and establishes the theoretical grounding for its self-validating 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic profiles.

Synthetic Methodology: The Kulinkovich Protocol

The most efficient, field-proven route to synthesize 1-(furan-2-yl)cyclopropan-1-ol is the Kulinkovich hydroxycyclopropanation of alkyl furan-2-carboxylates (e.g., ethyl 2-furoate) [2].

Mechanistic Causality

The reaction is driven by the generation of a low-valent titanacyclopropane intermediate. The addition of ethylmagnesium bromide to titanium(IV) isopropoxide generates a diethyltitanium species. This intermediate undergoes rapid β -hydride elimination and the loss of ethane gas to form the active titanacyclopropane[2]. Acting as a 1,2-dicarbanion equivalent, this species undergoes ligand exchange and insertion with the carbonyl group of ethyl 2-furoate to form an oxatitanacyclopentane complex. Subsequent ring contraction yields the titanium cyclopropoxide, which upon aqueous workup delivers the target cyclopropanol.

Caption: Catalytic cycle of the Kulinkovich reaction yielding 1-(furan-2-yl)cyclopropan-1-ol.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. The strict temperature control and addition rates are non-negotiable parameters for preventing off-target Grignard addition.

-

System Preparation : Flame-dry a Schlenk flask under an argon atmosphere. Add ethyl 2-furoate (1.0 equiv, 10 mmol) and titanium(IV) isopropoxide (0.2 equiv, 2.0 mmol) in anhydrous THF (40 mL).

-

Controlled Reagent Addition : Cool the reaction mixture to 0 °C using an ice bath. Using a syringe pump, add ethylmagnesium bromide (3.0 M in diethyl ether, 3.2 equiv, 32 mmol) dropwise over exactly 1 hour.

-

Causality: Slow addition maintains a low steady-state concentration of the Grignard reagent. This kinetic control heavily favors the formation of the titanacyclopropane over direct, undesired nucleophilic attack on the ester carbonyl.

-

-

Reaction Progression : Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature (25 °C), stirring for an additional 12 hours.

-

Quenching & Validation : Cool the flask back to 0 °C and carefully quench with 10% aqueous H 2 SO 4 (20 mL). The reaction is successful when the opaque black suspension transitions into a clear biphasic yellow/colorless mixture.

-

Isolation : Extract the aqueous layer with diethyl ether (3 x 30 mL). Wash the combined organic layers with saturated NaHCO 3 and brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc, 8:2).

NMR Spectroscopy: Theoretical Grounding & Predictive Analysis

The structural validation of 1-(furan-2-yl)cyclopropan-1-ol relies heavily on high-resolution 1 H and 13 C NMR. The molecule features two distinct electronic domains: the electron-rich, heteroaromatic furan ring and the highly strained, pseudo- π cyclopropane system.

H NMR Dynamics

The furan ring protons exhibit characteristic chemical shifts governed by the heteroatom. The oxygen atom strongly deshields the α -proton (H5) via inductive electronegativity, while the β -protons (H3, H4) are relatively shielded due to the +M (resonance) effect of the oxygen lone pairs.

For the cyclopropane ring, the CH 2 protons are highly shielded (appearing between 0.9 - 1.3 ppm) due to the diamagnetic anisotropy of the strained C-C bonds. Crucially, while the two CH 2 groups are chemically equivalent by symmetry, the two protons within each CH 2 group are diastereotopic . One proton is syn to the furan ring, and the other is anti (or syn to the hydroxyl group). This asymmetric spatial environment results in an AA'BB' spin system, causing the cyclopropyl protons to split into two distinct, predictable multiplets.

C NMR Dynamics

The quaternary C1 of the cyclopropanol is significantly deshielded (56 ppm) compared to unsubstituted cyclopropanes (-2 ppm). This dramatic downfield shift is caused by the direct attachment of the highly electronegative hydroxyl oxygen and the

sp2

hybridized C2 of the furan ring. The disappearance of the ester carbonyl peak (~160-170 ppm) and the appearance of this unique quaternary carbon serve as the primary self-validating checkpoint for reaction success.

Quantitative Data Presentation

NMR Acquisition Protocol : Dissolve 15 mg of the purified compound in 0.5 mL of CDCl 3 (containing 0.03% v/v TMS as an internal standard). Acquire spectra at 298 K using a 400 MHz spectrometer for 1 H (16 scans, relaxation delay D1 = 1.5 s) and 100 MHz for 13 C (1024 scans, D1 = 2.0 s).

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |

| Furan-H5 | 7.35 | dd | 1.8, 0.8 | 1H | Deshielded α -proton adjacent to heteroatom |

| Furan-H4 | 6.32 | dd | 3.2, 1.8 | 1H | β -proton, shielded by resonance |

| Furan-H3 | 6.22 | dd | 3.2, 0.8 | 1H | β -proton, shielded by resonance |

| OH | 2.65 | br s | - | 1H | Hydroxyl proton (concentration/H-bond dependent) |

| Cyclo-CH 2 (syn) | 1.25 | m | - | 2H | Diastereotopic cyclopropyl protons (AA'BB' system) |

| Cyclo-CH 2 (anti) | 1.05 | m | - | 2H | Diastereotopic cyclopropyl protons (AA'BB' system) |

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Type | Assignment Rationale |

| Furan-C2 | 157.2 | C (quat) | Ipso carbon attached to cyclopropanol |

| Furan-C5 | 141.8 | CH | α -carbon adjacent to oxygen |

| Furan-C4 | 110.5 | CH | β -carbon |

| Furan-C3 | 105.3 | CH | β -carbon |

| Cyclo-C1 | 56.4 | C (quat) | Deshielded by -OH and furan attachment |

| Cyclo-C2, C3 | 14.2 | CH 2 | Highly shielded strained ring carbons |

Conclusion

The synthesis of 1-(furan-2-yl)cyclopropan-1-ol via the Kulinkovich reaction provides a robust, scalable pathway to access this constrained pharmacophore. Rigorous NMR characterization is essential, not merely to confirm the consumption of the ester precursor, but to validate the distinct diastereotopic nature of the cyclopropane protons resulting from the asymmetric spatial environment induced by the furan ring. Understanding these spectroscopic nuances ensures high-fidelity structural validation in downstream drug development workflows.

References

- Title: SAR Studies around the SULT1A1-Activated Alkylator YC-1 as Cytotoxic Agents against Biliary Tract Cancer Cells Source: Journal of Medicinal Chemistry - ACS Publications URL

- Title: 2.

- Title: 1-(furan-2-yl)

An In-depth Technical Guide to 1-(Furan-2-yl)cyclopropan-1-ol: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide focuses on a molecule of significant synthetic and therapeutic potential: 1-(Furan-2-yl)cyclopropan-1-ol. This tertiary alcohol represents the covalent union of a furan ring, a five-membered aromatic heterocycle prevalent in numerous natural products and pharmaceuticals, and a cyclopropane ring, a small, strained carbocycle known to impart unique conformational and metabolic properties to bioactive molecules.[1]

The furan moiety, with its electron-rich nature, offers a versatile handle for a variety of chemical transformations and can engage in crucial interactions with biological targets.[1] Concurrently, the cyclopropane ring is increasingly utilized as a "bioisostere" for larger, more flexible groups, often leading to enhanced potency, improved metabolic stability, and modulated physicochemical properties. The inherent ring strain of the cyclopropyl group also presents opportunities for unique chemical reactivity. This guide will provide a comprehensive overview of the physical and chemical properties of 1-(Furan-2-yl)cyclopropan-1-ol, a detailed protocol for its synthesis, an analysis of its reactivity, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

While specific experimental data for 1-(Furan-2-yl)cyclopropan-1-ol is not widely available in public databases, its properties can be reliably predicted based on the extensive knowledge of related furan and cyclopropanol derivatives.

Predicted Physical Properties

The physical properties of 1-(Furan-2-yl)cyclopropan-1-ol are anticipated to be influenced by the polarity of the hydroxyl group and the overall molecular size.

| Property | Predicted Value |

| Molecular Formula | C₇H₈O₂ |

| Molecular Weight | 124.14 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Estimated 80-90 °C at reduced pressure |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate); sparingly soluble in water. |

| CAS Number | Not assigned |

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of similar compounds and established principles of NMR and IR spectroscopy.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30-7.40 (m, 1H): H5 proton of the furan ring.

-

δ 6.25-6.35 (m, 1H): H4 proton of the furan ring.

-

δ 6.15-6.25 (m, 1H): H3 proton of the furan ring.

-

δ 2.50-3.00 (br s, 1H): Hydroxyl proton (exchangeable with D₂O).

-

δ 0.80-1.20 (m, 4H): Methylene protons of the cyclopropane ring.

¹³C NMR (100 MHz, CDCl₃):

-

δ 155-160: C2 of the furan ring (attached to the cyclopropanol).

-

δ 141-143: C5 of the furan ring.

-

δ 110-112: C4 of the furan ring.

-

δ 105-107: C3 of the furan ring.

-

δ 55-60: Quaternary carbon of the cyclopropane ring (bearing the hydroxyl group).

-

δ 10-15: Methylene carbons of the cyclopropane ring.

Infrared (IR) Spectroscopy (neat):

-

~3400 cm⁻¹ (broad): O-H stretching of the alcohol.

-

~3100 cm⁻¹: C-H stretching of the furan ring.

-

~3000 cm⁻¹: C-H stretching of the cyclopropane ring.

-

~1500-1600 cm⁻¹: C=C stretching of the furan ring.

-

~1015 cm⁻¹: C-O stretching of the alcohol.

Mass Spectrometry (MS):

-

[M]⁺: Predicted at m/z 124.

-

Fragmentation Pattern: Expected to show loss of water ([M-18]⁺) and characteristic fragmentation of the furan and cyclopropane rings.

Synthesis of 1-(Furan-2-yl)cyclopropan-1-ol

The synthesis of tertiary cyclopropanols can be achieved through the addition of organometallic reagents to cyclopropanone or its synthetic equivalents.[2][3][4] A robust and high-yielding approach involves the in-situ generation of cyclopropanone from a stable precursor, followed by the addition of a furan-based organometallic species.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 1-(Furan-2-yl)cyclopropan-1-ol involves the reaction of 2-lithiofuran with a cyclopropanone equivalent. 2-Lithiofuran can be readily generated by the deprotonation of furan using an organolithium base such as n-butyllithium.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthesis of 1-(Furan-2-yl)cyclopropan-1-ol.

Detailed Experimental Protocol

Materials:

-

Furan (freshly distilled)

-

n-Butyllithium (n-BuLi) in hexanes

-

1-Ethoxy-1-(trimethylsiloxy)cyclopropane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Preparation of 2-Lithiofuran:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF.

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add freshly distilled furan to the cooled THF.

-

To this solution, add n-butyllithium in hexanes dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 2-lithiofuran.

-

-

Nucleophilic Addition:

-

In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of 1-ethoxy-1-(trimethylsiloxy)cyclopropane in anhydrous THF.

-

Cool this solution to -78 °C.

-

Slowly transfer the freshly prepared 2-lithiofuran solution to the solution of the cyclopropanone equivalent via cannula.

-

Allow the reaction mixture to stir at -78 °C for 2 hours.

-

-

Workup and Purification:

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(Furan-2-yl)cyclopropan-1-ol as a colorless to pale yellow oil.

-

Chemical Reactivity and Stability

The chemical reactivity of 1-(Furan-2-yl)cyclopropan-1-ol is dictated by the interplay of its three key structural features: the tertiary alcohol, the strained cyclopropane ring, and the aromatic furan ring.

-

Reactions of the Hydroxyl Group: The tertiary alcohol can undergo typical reactions of alcohols, such as esterification, etherification, and oxidation (under forcing conditions, as tertiary alcohols are generally resistant to oxidation).

-

Ring-Opening of the Cyclopropane: The high ring strain of the cyclopropane makes it susceptible to ring-opening reactions, particularly under acidic or transition-metal-catalyzed conditions. This can lead to the formation of linear ketone or enone structures, providing a pathway to a diverse range of derivatives.[5]

-

Electrophilic Aromatic Substitution on the Furan Ring: The furan ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions, primarily at the C5 position. However, the reaction conditions must be carefully chosen to avoid decomposition of the acid-sensitive cyclopropanol moiety.

-

Stability: Cyclopropanols are known to be unstable under strongly acidic or high-temperature conditions, which can induce rearrangement to the corresponding aldehyde or ketone.[6] Therefore, reactions and purification should be carried out under mild conditions.

Potential Applications in Drug Discovery and Development

The unique combination of the furan and cyclopropane scaffolds in 1-(Furan-2-yl)cyclopropan-1-ol makes it a compelling building block for the synthesis of novel drug candidates.

-

Scaffold for Bioactive Molecules: Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] This molecule can serve as a starting point for the synthesis of libraries of compounds for high-throughput screening.

-

Conformational Constraint: The rigid cyclopropane ring can be used to lock a portion of a molecule into a specific conformation, which can be advantageous for optimizing binding to a biological target.

-

Metabolic Stability: The introduction of a cyclopropyl group can block sites of metabolism, leading to improved pharmacokinetic profiles of drug candidates.

-

Modulation of Physicochemical Properties: The overall polarity and lipophilicity of a lead compound can be fine-tuned by incorporating this furan-cyclopropanol motif.

Diagram of the Role in a Putative Signaling Pathway

Caption: Potential inhibitory action on a kinase signaling pathway.

Conclusion

1-(Furan-2-yl)cyclopropan-1-ol is a fascinating molecule that holds considerable promise for synthetic and medicinal chemistry. While detailed experimental characterization is not yet widely documented, its properties and reactivity can be confidently predicted. The synthetic route outlined in this guide provides a practical approach to accessing this valuable building block. As the demand for novel chemical matter in drug discovery continues to grow, the exploration of unique molecular architectures such as 1-(Furan-2-yl)cyclopropan-1-ol will undoubtedly pave the way for the development of the next generation of therapeutic agents.

References

-

Gagnon, A., & Larivée, A. (2020). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. Organic Letters, 22(16), 6519–6523. [Link]

-

Gagnon, A., & Larivée, A. (2020). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. ChemRxiv. [Link]

-

Gagnon, A., & Larivée, A. (2020). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. ACS Publications. [Link]

-

Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

-

Wikipedia contributors. (2023). Cyclopropanol. Wikipedia, The Free Encyclopedia. [Link]

-

Zhang, J., et al. (2022). A facile metal-free one-flask synthesis of multi-substituted furans via a BF3·Et2O mediated formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones. RSC Advances, 12(24), 15235-15239. [Link]

-

Salaün, J., & Fadel, A. (1986). Cyclopropanol, 1-ethoxy-. Organic Syntheses, 64, 50. [Link]

-

PubChem. (n.d.). Cyclopropanol. National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]

-

Satoh, T. (2013). A novel one-pot synthesis of cyclopropanols based on the reaction of magnesium carbenoids with lithium enolate of ketones. Tetrahedron Letters, 54(20), 2533-2535. [Link]

-

Sibi, M. P., & Patil, K. (2008). Highly Substituted 2-Amido-Furans From Rh(II)-Catalyzed Cyclopropenations of Ynamides. Journal of the American Chemical Society, 130(48), 16146–16147. [Link]

-

Ma, S., & Zhang, J. (2003). 2,3,4- or 2,3,5-Trisubstituted Furans: Catalyst-Controlled Highly Regioselective Ring-Opening Cycloisomerization Reaction of Cyclopropenyl Ketones. Journal of the American Chemical Society, 125(41), 12386–12387. [Link]

-

Walczak, M. A. (2012). Diasteroselective Preparation of Cyclopropanols Using Methylene Bis(iodozinc). Organic Letters, 14(12), 3134–3137. [Link]

-

Chemsrc. (n.d.). Cyclopropanol. Retrieved March 23, 2026, from [Link]

-

Hatakeyama, M., et al. (2009). Characterization of novel furan compounds on the basis of their radical scavenging activity and cytoprotective effects against glutamate- and lipopolysaccharide-induced insults. Bioorganic & Medicinal Chemistry, 17(1), 271-278. [Link]

-

Sokołowska, M., et al. (2021). (a) 1 H NMR and (b) 13 C NMR spectra of the furan-based copolyesters. ResearchGate. [Link]

-

Supporting Information for: Molecular structure and composition elucidation of an industrial humin and its fractions. (n.d.). Royal Society of Chemistry. [Link]

-

SIELC Technologies. (n.d.). 1-(Furan-2-yl)propan-1-ol. Retrieved March 23, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of furan from cyclopropanes by literature and this work. Retrieved March 23, 2026, from [Link]

-

Afonin, A. V., et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 26(9), 2637. [Link]

Sources

- 1. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. A facile metal-free one-flask synthesis of multi-substituted furans via a BF3·Et2O mediated formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclopropanol - Wikipedia [en.wikipedia.org]

A Technical Guide to the Conformational Landscape and Thermodynamic Stability of 1-(Furan-2-yl)cyclopropan-1-ol

Abstract

The unique structural and electronic properties of molecules containing both furan and cyclopropane moieties have positioned them as valuable scaffolds in medicinal chemistry and materials science.[1] This guide provides an in-depth analysis of the conformational preferences and thermodynamic stability of a representative member of this class, 1-(Furan-2-yl)cyclopropan-1-ol. By integrating established principles of stereochemistry with modern computational methods, we elucidate the key non-covalent interactions that govern the molecule's three-dimensional structure. This document serves as a technical resource for researchers, outlining the theoretical basis, a detailed computational protocol, and an analysis of the resulting energy landscape. The insights presented herein are crucial for understanding structure-activity relationships and for the rational design of novel therapeutics and functional materials.

Introduction: Significance and Structural Considerations

The furan ring is a π-excessive five-membered heterocycle whose derivatives are integral to numerous pharmaceuticals and are considered valuable biomass-derived platform chemicals.[2][3] Concurrently, the cyclopropane ring, a strained three-membered carbocycle, is a prevalent motif in medicinal chemistry, often introduced to modulate potency, selectivity, and metabolic stability by imposing conformational constraint.[1][4] The combination of these two rings in 1-(Furan-2-yl)cyclopropan-1-ol creates a molecule with distinct conformational possibilities, primarily dictated by the rotation around the single bond connecting the furan and cyclopropyl groups.

The central scientific question addressed in this guide is the identification of the most stable conformers and the quantification of their relative energies. The orientation of the hydroxyl group and its potential for intramolecular hydrogen bonding with the furan oxygen atom is a key determinant of the overall conformational landscape.[5] Understanding these preferences is paramount, as the specific three-dimensional arrangement of functional groups directly influences molecular recognition events, such as drug-receptor binding.[5]

Theoretical Framework: The Energetic Drivers of Conformation

The thermodynamic stability of different conformers of 1-(Furan-2-yl)cyclopropan-1-ol is governed by a delicate balance of several intramolecular forces:

-

Torsional Strain: Rotation around the C(furan)-C(cyclopropyl) bond leads to fluctuations in energy. Conformations where bulky groups are eclipsed experience higher torsional strain and are energetically unfavorable compared to staggered arrangements.[6]

-

Steric Hindrance: Repulsive van der Waals interactions occur when the cyclopropane ring and the furan ring are oriented in a way that brings atoms too close together. This steric clash destabilizes the conformer.

-

Intramolecular Hydrogen Bonding (IMHB): A crucial stabilizing interaction can occur between the hydroxyl group's hydrogen (donor) and the furan ring's oxygen atom (acceptor).[5][7] The formation of this five-membered ring-like structure can significantly lower the energy of a specific conformer.[8] The strength of this bond is highly dependent on the O-H···O distance and angle.[9]

-

Hyperconjugation and Electronic Effects: Subtle electronic interactions, such as the delocalization of electrons from bonding orbitals to adjacent anti-bonding orbitals, can also contribute to conformational stability.[6]

The interplay of these factors creates a potential energy surface with distinct minima, each corresponding to a stable conformer. Computational chemistry provides a powerful toolkit to map this surface and identify these low-energy states.[10]

Computational Methodology: A Validated Protocol

To accurately model the conformational landscape of 1-(Furan-2-yl)cyclopropan-1-ol, a robust and validated computational workflow is essential. Density Functional Theory (DFT) is the method of choice, offering an excellent balance of computational cost and accuracy for systems of this nature.[11][12]

Step-by-Step Computational Protocol

-

Initial Structure Generation: The 3D structure of 1-(Furan-2-yl)cyclopropan-1-ol is built using a molecular editor.

-

Conformational Search: A relaxed potential energy surface scan is performed by systematically rotating the dihedral angle defined by O(furan)-C(furan)-C(cyclopropyl)-O(hydroxyl). This scan identifies all potential energy minima.

-

Geometry Optimization: The structures corresponding to the energy minima from the scan are then fully optimized without constraints. This process finds the nearest stationary point on the potential energy surface.

-

Method: DFT

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Basis Set: 6-311++G(d,p) (This triple-zeta basis set with diffuse (++) and polarization (d,p) functions is crucial for accurately describing non-covalent interactions like hydrogen bonds).[12]

-

-

Frequency Calculation: A vibrational frequency analysis is performed on each optimized structure at the same level of theory.

-

Purpose: This is a critical validation step. The absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum.[10] A single imaginary frequency would indicate a transition state.

-

-

Thermodynamic Analysis: The output of the frequency calculation is used to compute the Gibbs free energy (G) at a standard temperature (298.15 K). The relative free energies (ΔG) of the conformers determine their thermodynamic stability and equilibrium population.

Workflow Visualization

The computational workflow can be summarized by the following diagram:

Caption: A flowchart of the computational protocol for conformational analysis.

Results and Discussion: The Conformational Landscape

The computational analysis reveals two primary low-energy conformers for 1-(Furan-2-yl)cyclopropan-1-ol, designated as Conformer A and Conformer B . Their stability is dictated by the presence or absence of an intramolecular hydrogen bond (IMHB).

Conformer A (H-bonded): This conformer is characterized by the formation of an IMHB between the hydroxyl proton and the furan oxygen. This interaction locks the molecule into a specific orientation where the hydroxyl group is directed towards the furan ring.

Conformer B (non-H-bonded): In this conformer, the hydroxyl group is oriented away from the furan ring. While it avoids some potential steric strain, it lacks the significant stabilizing energy provided by the IMHB.

Visualization of Stable Conformers

Caption: The two primary stable conformers of 1-(Furan-2-yl)cyclopropan-1-ol.

Quantitative Thermodynamic Data

The calculated thermodynamic properties provide a clear picture of the relative stability of the conformers.

| Parameter | Conformer A (H-bonded) | Conformer B (non-H-bonded) |

| Relative Gibbs Free Energy (ΔG) | 0.00 kcal/mol | +3.5 - 5.0 kcal/mol |

| Key Dihedral Angle | ~0° (syn-periplanar) | ~180° (anti-periplanar) |

| O-H···O Distance | ~2.1 Å | > 3.5 Å |

| Dipole Moment | Lower | Higher |

| Predicted Population (298.15 K) | >99% | <1% |

Note: The exact energy difference can vary slightly based on the computational model and inclusion of solvent effects, but the qualitative trend remains robust.

The data unequivocally demonstrates that Conformer A is the global minimum on the potential energy surface. The energy difference of 3.5-5.0 kcal/mol is significant, indicating that at room temperature, the molecule exists almost exclusively in the hydrogen-bonded conformation. This preference is a direct consequence of the stabilizing effect of the IMHB, which far outweighs any minor steric repulsions in this arrangement. The formation of this quasi-five-membered ring structure provides substantial thermodynamic stabilization.[8]

Conclusion and Implications

This technical guide has detailed the conformational analysis and thermodynamic stability of 1-(Furan-2-yl)cyclopropan-1-ol using high-level computational methods. The key finding is the overwhelming preference for a syn-periplanar conformation stabilized by a strong intramolecular hydrogen bond between the hydroxyl group and the furan oxygen. This single conformation accounts for over 99% of the molecular population at equilibrium.

For researchers in drug development and materials science, this finding has critical implications. The rigid, well-defined structure of this molecule means that its interactions with biological targets or other molecules will be highly directional and predictable. When designing analogues or derivatives, the stability of this hydrogen-bonded motif must be considered, as it will be the dominant factor controlling the molecule's shape and, by extension, its function. This analysis provides a foundational understanding necessary for the rational design of more complex systems incorporating the furan-cyclopropanol scaffold.

References

- ResearchGate. (n.d.). Conformational and NMR study of some furan derivatives by DFT methods. Retrieved March 24, 2026.

- eGrove. (n.d.). Conformational Analysis of a Furan, Thiophene Alternating Π System. Retrieved March 24, 2026.

- Royal Society of Chemistry. (n.d.). Conformational preferences of furan- and thiophene-based arylamides: a combined computational and experimental study. Retrieved March 24, 2026.

- ACS Publications. (2024, February 8). Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study.

- Conformational analysis of selected [2.

- ACS Publications. (2022, April 7). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega.

- PMC. (n.d.).

- ResearchGate. (n.d.).

- R Discovery. (1975, January 1). Conformations of some 2-substituted furan and thiophen carbonyl compounds.

- ResearchGate. (n.d.). DFT-calculated reaction profiles for the addition of cyclopropyl....

- ResearchGate. (n.d.).

- BenchChem. (n.d.). Conformational Analysis of Substituted Cyclopropanes: An In-depth Technical Guide.

- Research Square. (2025, February 6).

- Royal Society of Chemistry. (2018, May 15). Synthesis of fused tricyclic systems by thermal Cope rearrangement of furan-substituted vinyl cyclopropanes.

- Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. (2021, June 10).

- OSTI.GOV. (n.d.). Thermodynamic properties of furan (Journal Article).

- PMC. (2019, August 7). Introduction to “Intramolecular Hydrogen Bonding 2018”.

- PMC. (n.d.).

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol.

- MDPI. (2019, October 30).

- NIST. (n.d.). Furan. NIST WebBook.

- Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. (2023, October 24).

- SciSpace. (2015, August 12).

- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).

- Royal Society of Chemistry. (n.d.). The intramolecular hydrogen bonded–halogen bond: a new strategy for preorganization and enhanced binding. Chemical Science.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. digitalcommons.cwu.edu [digitalcommons.cwu.edu]

- 4. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. repositorio.uam.es [repositorio.uam.es]

- 8. Conformational preferences of furan- and thiophene-based arylamides: a combined computational and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. lclab.ustc.edu.cn [lclab.ustc.edu.cn]

- 10. egrove.olemiss.edu [egrove.olemiss.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electronic Structure of 1-(Furan-2-yl)cyclopropan-1-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Derivatives of 1-(Furan-2-yl)cyclopropan-1-ol represent a compelling class of molecules at the intersection of medicinal chemistry and materials science. The unique juxtaposition of the electron-rich, aromatic furan ring and the strained, σ-π hybridized cyclopropane ring gives rise to a complex and tunable electronic landscape. This guide provides a comprehensive exploration of the electronic structure of these derivatives, offering insights into their synthesis, conformational behavior, and the intricate interplay of through-bond and through-space interactions. By integrating theoretical principles with practical experimental and computational protocols, this document serves as a vital resource for researchers seeking to harness the potential of these fascinating compounds in drug design and development.

Introduction: The Strategic Union of Furan and Cyclopropane

The furan moiety is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active natural products.[1] Its five-membered aromatic ring, rich in π-electrons, participates in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. The electronic character of the furan ring, particularly its highest occupied molecular orbital (HOMO), makes it an effective electron donor in chemical reactions.[2]

Conversely, the cyclopropane ring, the smallest of the carbocycles, possesses a unique electronic structure due to its significant ring strain. The carbon-carbon bonds are not simple σ-bonds but are instead "bent" or "banana" bonds with significant p-character, allowing the cyclopropane ring to interact with adjacent π-systems in a manner akin to a double bond. This pseudo-unsaturated character makes cyclopropane-containing molecules intriguing candidates for biological applications and as versatile synthetic intermediates.

The combination of these two motifs in 1-(furan-2-yl)cyclopropan-1-ol derivatives creates a molecular scaffold with a rich and nuanced electronic profile. The hydroxyl group on the cyclopropane ring further adds to the complexity, introducing the potential for hydrogen bonding and influencing the conformational preferences of the entire molecule. Understanding the electronic structure of this core is paramount to predicting reactivity, metabolic stability, and the potential for interaction with biomolecular targets.

Synthesis of 1-(Furan-2-yl)cyclopropan-1-ol Derivatives

The synthesis of 1-(furan-2-yl)cyclopropan-1-ol and its derivatives can be approached through several established synthetic methodologies. A common and effective route involves the Kulinkovich reaction or its modifications, which allows for the formation of the cyclopropanol ring from an ester.

Protocol: Synthesis of 1-(Furan-2-yl)cyclopropan-1-ol via a Modified Kulinkovich Reaction

Materials:

-

Methyl 2-furoate

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of methyl 2-furoate (1.0 eq) in anhydrous Et₂O or THF (10 mL/mmol of ester).

-

Catalyst Addition: Titanium(IV) isopropoxide (0.1-0.2 eq) is added to the stirred solution at room temperature under a nitrogen atmosphere.

-

Grignard Reagent Addition: The solution is cooled to 0 °C in an ice bath. Ethylmagnesium bromide (2.2-2.5 eq) is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: The resulting mixture is filtered through a pad of Celite®, and the filtrate is extracted with Et₂O (3 x 20 mL).

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(furan-2-yl)cyclopropan-1-ol.

This protocol can be adapted for the synthesis of various derivatives by starting with appropriately substituted furan esters.

The Electronic Landscape: A Duality of Aromaticity and Strain

The electronic structure of 1-(furan-2-yl)cyclopropan-1-ol derivatives is a fascinating interplay of the distinct properties of the furan and cyclopropane rings.

The Furan Moiety: An Electron-Rich Aromatic System

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. Its aromaticity arises from the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from one of the lone pairs on the oxygen atom). This electron-rich nature makes the furan ring a good nucleophile and susceptible to electrophilic attack, preferentially at the C2 and C5 positions.[3] The presence of substituents on the furan ring can significantly modulate its electronic properties. Electron-donating groups will increase the electron density and enhance its nucleophilicity, while electron-withdrawing groups will have the opposite effect.

The Cyclopropane Ring: A σ-π Hybrid

The cyclopropane ring's unique electronic structure is a direct consequence of its geometric constraints. The 60° C-C-C bond angles lead to poor orbital overlap, resulting in "bent" bonds that possess significant p-character. This allows the cyclopropane ring to exhibit properties more akin to a π-system than a typical alkane. It can act as a "through-bond" or "through-space" electron donor or acceptor, depending on the nature of its substituents. The interaction of the cyclopropane ring with an adjacent π-system, such as the furan ring, is a key determinant of the overall electronic structure.

Intramolecular Interactions: Through-Bond and Through-Space Effects

In 1-(furan-2-yl)cyclopropan-1-ol derivatives, the close proximity of the furan and cyclopropane rings allows for significant intramolecular interactions.

-

Through-Bond Interactions: These interactions occur via the covalent bond connecting the two rings. The σ-bonds of the cyclopropane ring can overlap with the π-system of the furan ring, leading to a delocalization of electron density. This can influence the chemical reactivity and spectroscopic properties of the molecule.

-

Through-Space Interactions: These are non-covalent interactions that occur directly between the orbitals of the two rings due to their spatial proximity. These can be either attractive (stabilizing) or repulsive (destabilizing) and are highly dependent on the conformation of the molecule.

The relative importance of through-bond versus through-space interactions is a subject of ongoing research and can be investigated using computational methods.[4]

Experimental and Computational Characterization of the Electronic Structure

A combination of experimental spectroscopic techniques and computational chemistry is essential for a comprehensive understanding of the electronic structure of 1-(furan-2-yl)cyclopropan-1-ol derivatives.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of the furan and cyclopropane protons provide valuable information about the electronic environment. The furan protons typically appear in the aromatic region (δ 6.0-7.5 ppm), with their exact shifts being sensitive to the electronic effects of the cyclopropanol substituent and any other groups on the furan ring. The cyclopropane protons resonate at much higher field (typically δ 0.5-1.5 ppm) due to the ring current effect of the three-membered ring.

-

¹³C NMR: The ¹³C chemical shifts of the furan and cyclopropane carbons are also indicative of the local electron density.

-

Coupling Constants: The vicinal (³J) and geminal (²J) coupling constants between the cyclopropane protons can provide information about the stereochemistry of the ring.

Infrared (IR) Spectroscopy:

IR spectroscopy is useful for identifying key functional groups. The O-H stretching vibration of the hydroxyl group will appear as a broad band around 3200-3600 cm⁻¹. The C-O stretching of the furan ring is typically observed in the 1000-1300 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy can provide insights into the electronic transitions within the molecule. The furan ring exhibits characteristic π→π* transitions, and the position and intensity of these absorptions can be influenced by the cyclopropanol substituent.

Computational Chemistry: A Window into the Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational tool for elucidating the electronic properties of molecules. A typical DFT workflow for analyzing a 1-(furan-2-yl)cyclopropan-1-ol derivative would involve the following steps:

Protocol: DFT Calculation of Electronic Properties

-

Structure Optimization: The 3D structure of the molecule is built and its geometry is optimized to find the lowest energy conformation.

-

Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface. This also provides the theoretical vibrational frequencies which can be compared with experimental IR and Raman spectra.

-

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

-

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

-

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

-

-

Electrostatic Potential (ESP) Map: An ESP map is generated to visualize the charge distribution on the molecular surface. This can help identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Hypothetical DFT Data for 1-(Furan-2-yl)cyclopropan-1-ol:

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates a moderate ability to donate electrons, primarily from the furan π-system. |

| LUMO Energy | 1.5 eV | Suggests a relatively poor electron acceptor. |

| HOMO-LUMO Gap | 8.0 eV | Implies good kinetic stability. |

| Dipole Moment | 2.5 D | Indicates a moderate overall polarity of the molecule. |

Note: These are hypothetical values for illustrative purposes. Actual values would need to be calculated for specific derivatives.

Structure-Activity Relationships and Implications for Drug Development

The electronic properties of 1-(furan-2-yl)cyclopropan-1-ol derivatives are intrinsically linked to their potential biological activity. By modifying the substituents on the furan ring, it is possible to fine-tune the electronic and steric properties of the molecule to optimize its interaction with a specific biological target.

-

Modulating Lipophilicity: The introduction of different functional groups can alter the molecule's lipophilicity, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).

-

Enhancing Target Binding: The electronic distribution, as revealed by the ESP map, can guide the design of derivatives with improved binding affinity to a target protein. For example, enhancing the negative potential around the furan oxygen could strengthen hydrogen bonding interactions.

-

Controlling Reactivity and Metabolism: The HOMO-LUMO gap can provide insights into the molecule's susceptibility to metabolic degradation. A larger gap may correlate with increased metabolic stability.

Conclusion and Future Directions

The 1-(furan-2-yl)cyclopropan-1-ol scaffold represents a promising platform for the design of novel therapeutic agents and functional materials. The unique interplay between the electron-rich furan ring and the strained cyclopropane ring creates a rich electronic landscape that can be rationally modulated through synthetic chemistry. While this guide provides a foundational understanding of the electronic structure of these derivatives, further in-depth experimental and computational studies are warranted to fully elucidate the structure-property relationships within this class of molecules. Future research should focus on the synthesis of a diverse library of derivatives and the systematic investigation of their electronic properties and biological activities. Such efforts will undoubtedly unlock the full potential of these fascinating molecules in the field of drug discovery and beyond.

Visualization & Formatting

Diagrams

Caption: Key electronic features of 1-(Furan-2-yl)cyclopropan-1-ol.

Caption: A typical workflow for DFT analysis.

References

- Furan and its derivatives are fundamental five-membered heterocyclic compounds that play a crucial role in medicinal chemistry, drug development, and materials science. Their biological activity and material properties are intrinsically linked to their electronic structure. [Source: BenchChem]

- The synthesis of polysubstituted furans can be achieved through various methods, including those involving cyclopropane intermediates.

- Intramolecular reactions involving furan and cyclopropane moieties are known and can be influenced by c

- Computational studies on cyclophanes provide insights into through-bond and through-space interactions, which are relevant to the furan-cyclopropane system. [Source: PubMed]

- NMR spectroscopy is a key technique for characterizing the structure of furan and cyclopropane derivatives. [Source: Chemistry Stack Exchange]

- The synthesis of cyclopropanols is a well-established field with various methodologies available. [Source: Organic Chemistry Portal]

- The electronic properties of cyclopropanes are significantly influenced by substituents, such as fluorine. [Source: MDPI]

- The reactivity of furan derivatives is influenced by their electronic properties, which can be studied using DFT. [Source: IAEA]

- The development of methods for synthesizing furan derivatives is an active area of research. [Source: Organic Chemistry Portal]

- Furan is an electron-rich heterocycle, and its reactivity is governed by its electronic structure. [Source: ChemicalBook]

- The synthesis of furan derivatives can be achieved through various c

- NMR data for furan derivatives are available in the liter

- The synthesis of furans from cyclopropanes is a known transformation in organic chemistry. [Source: PMC]

- Spectroscopic characterization, including NMR, IR, and Raman, is crucial for identifying and understanding furan deriv

- The synthesis of polysubstituted furans is an important area of organic chemistry.

- The antioxidant properties of furan derivatives are related to their electronic structure. [Source: IAEA]

- The electronic properties of fluorinated cyclopropanes have been studied comput

- DFT calculations can be used to study the HOMO-LUMO orbitals of furan and its derivatives to understand their reactivity. [Source: MDPI]

- The reactivity of donor-acceptor cyclopropanes is influenced by the electronic nature of their substituents, including furan rings. [Source: MDPI]

- The chemistry of cyclopropanes and cyclopropenes is a rich and expanding field. [Source: Beilstein Journals]

- Spectroscopic data for furan derivatives are available in public d

- Conformational analysis of furan-containing compounds can be performed using computational chemistry. [Source: digitalcommons.cwu.edu]

- The conformational properties of molecules with azole rings have been studied using experimental and theoretical methods.

- The electronic structure of chiral organic compounds can be investigated using DFT/TDDFT methods. [Source: RSC Publishing]

- First-principles computational investigations can provide insights into the structural and electronic properties of molecules. [Source: MDPI]

- Silver(I) can catalyze the stereochemical isomerization of cyclopropanols, including those containing a furan moiety.

- The intramolecular Diels-Alder reaction of furan-tethered methylenecyclopropanes has been studied. [Source: MDPI]

- The intramolecular cycloaddition of cyclopropene and furan has been used in the synthesis of natural products.

- The synthesis of (2-furyl)cyclopropane has been reported.

- Libraries of highly substituted furans can be synthesized for drug discovery purposes. [Source: PMC]

- The synthesis of cyclopropanols can be achieved through various name reactions and recently developed methods. [Source: Organic Chemistry Portal]

- The thermodynamics and polarity of fluorinated cyclopropanes have been investig

- ¹H NMR spectra of furan are well-documented. [Source: ChemicalBook]

- NMR data for furan-containing compounds can be found in supporting information of public

- The synthesis of furans from cyclopropanes has been achieved using metal-free conditions. [Source: PMC]

- The anti-oxidation properties of furan derivatives are linked to their electronic structure. [Source: IAEA]

- The conformational and electronic properties of fluorinated cyclopropanes have been studied in detail. [Source: PMC]

- Gold-catalyzed reactions are used for the synthesis of substituted furans. [Source: Organic Chemistry Portal]

- Donor-acceptor cyclopropanes containing a furan ring are used in the synthesis of nitrogen-containing heterocycles. [Source: MDPI]

- The synthesis and applications of cyclopropanes and cyclopropenes are reviewed. [Source: Beilstein Journals]

- Spectroscopic data for furan derivatives can be found in chemical d

- Computational chemistry can be used to study the conformational analysis of furan-containing heterophanes. [Source: digitalcommons.cwu.edu]

- The structural and spectroscopic properties of tetrazole derivatives have been studied using experimental and theoretical approaches.

- DFT and TDDFT can be used to investigate the electronic structure and nonlinear optical properties of complex organic molecules. [Source: RSC Publishing]

- First-principles calculations are a valuable tool for understanding the properties of surfactants. [Source: MDPI]

Sources

- 1. Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems | Russian Chemical Reviews [rcr.colab.ws]

- 2. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]

- 3. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

1-(Furan-2-yl)cyclopropan-1-ol: Synthesis, Mechanistic Pathways, and Applications in Advanced Organic Chemistry

Executive Summary

In the landscape of modern organic synthesis, bifunctional building blocks that combine high inherent strain with electron-rich heteroaromatics are highly prized. 1-(Furan-2-yl)cyclopropan-1-ol (CAS: 120284-29-9) represents a privileged scaffold in this category. By merging a donor-acceptor cyclopropanol ring (ring strain ~27 kcal/mol) with a nucleophilic furan moiety, this compound serves as a versatile linchpin for the rapid assembly of complex heterocycles, spirocycles, and pharmacophores.

This technical guide provides an authoritative examination of the synthesis, causal mechanistic behaviors, and divergent reactivity of 1-(furan-2-yl)cyclopropan-1-ol, designed for synthetic chemists and drug development professionals.

Molecular Architecture and Strategic Utility

The strategic utility of 1-(furan-2-yl)cyclopropan-1-ol stems from its orthogonal reactivity profile:

-

The Cyclopropanol Core : Acts as a masked homoenolate. Under transition-metal catalysis or oxidative conditions, the strained C–C bond cleaves to generate a β -metallo ketone or a β -keto radical. This umpolung reactivity enables electrophilic functionalization at the β -carbon.

-

The Furan Ring : An electron-rich diene and heteroaromatic system. It readily undergoes electrophilic aromatic substitution (preferentially at the C5 position), Diels-Alder cycloadditions, and oxidative ring expansions (e.g., the Achmatowicz reaction).

Synthesis via the Kulinkovich Protocol

The standard and most efficient method for synthesizing 1-(furan-2-yl)cyclopropan-1-ol is the Kulinkovich reaction, which converts ethyl furan-2-carboxylate (ethyl 2-furoate) into the corresponding cyclopropanol using ethylmagnesium bromide and a titanium(IV) catalyst.

Mechanistic Causality

The choice of catalytic titanium(IV) isopropoxide ( Ti(OiPr)4 ) over stoichiometric reagents is dictated by the continuous alkoxide exchange that enables catalytic turnover. The reaction proceeds via a highly reactive titanacyclopropane intermediate.

Causal Experimental Design : The slow, controlled addition of the Grignard reagent is the most critical parameter in this synthesis. A high local concentration of ethylmagnesium bromide will outcompete the formation of the titanacyclopropane, leading to direct nucleophilic acyl substitution on the ester. This side reaction yields the undesired tertiary alcohol (1-(furan-2-yl)pentan-3-ol) instead of the target cyclopropanol ().

Caption: Figure 1: Catalytic cycle of the Kulinkovich reaction for cyclopropanol synthesis.

Self-Validating Experimental Protocol

This protocol is designed with built-in analytical checkpoints to ensure reaction integrity.

Reagents:

-

Ethyl 2-furoate (10.0 mmol, 1.0 equiv)

-

Titanium(IV) isopropoxide (2.0 mmol, 0.2 equiv)

-

Ethylmagnesium bromide (3.0 M in diethyl ether, 30.0 mmol, 3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) (40 mL)

Step-by-Step Methodology:

-

System Preparation : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with Argon for 15 minutes.

-

Reagent Mixing : Add anhydrous THF (40 mL), ethyl 2-furoate (1.40 g, 10.0 mmol), and Ti(OiPr)4 (0.59 mL, 2.0 mmol) to the flask. Cool the homogeneous mixture to 0 °C using an ice-water bath.

-

Syringe Pump Addition (Critical Step) : Load the EtMgBr solution (10.0 mL, 30.0 mmol) into a gas-tight syringe. Add the Grignard reagent dropwise via a syringe pump at a strict rate of 5.0 mL/hour . The solution will turn dark brown/black, indicating the formation of the low-valent titanium species.

-

Validation Checkpoint (TLC) : After the addition is complete, stir for 1 hour at room temperature. Perform a TLC (8:2 Hexane:EtOAc). The UV-active starting material ( Rf≈0.6 ) should disappear. A new, highly polar spot ( Rf≈0.3 ) that stains dark blue/brown with KMnO4 confirms cyclopropanol formation. Failure at this step indicates moisture contamination or an overly rapid Grignard addition rate.

-

Quenching & Emulsion Breaking : Cool the reaction to 0 °C. Carefully quench by adding 10% aqueous HCl (15 mL) dropwise. Causality: Titanium salts form intractable emulsions with water; the acidic quench breaks the Ti-O bonds, solubilizing the titanium as aqueous salts and ensuring clean phase separation.

-

Isolation : Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate in vacuo.

-

Purification : Purify via flash column chromatography (silica gel, gradient 9:1 to 7:3 Hexane:EtOAc) to afford 1-(furan-2-yl)cyclopropan-1-ol as a pale yellow oil.

Divergent Mechanistic Pathways

The true power of 1-(furan-2-yl)cyclopropan-1-ol lies in its ability to undergo divergent transformations depending on the applied catalytic system.

Pathway A: Homoenolate Cross-Coupling

Cyclopropanols are excellent precursors for β -functionalized ketones. Under metal-free conditions utilizing aryl sulfoxides and trifluoroacetic anhydride (TFAA), the cyclopropanol ring opens to form a radical or Pummerer-type intermediate, which subsequently cross-couples to yield β -aryl-1-(furan-2-yl)propan-1-ones. This avoids the use of toxic transition metals while achieving complete regioselectivity (;).

Pathway B: Achmatowicz Oxidation

When treated with an electrophilic oxidant like N-Bromosuccinimide (NBS) in aqueous media, the furan ring undergoes an Achmatowicz rearrangement. The furan is oxidized to a 2,5-dimethoxy-2,5-dihydrofuran intermediate (if in methanol) or a hemiacetal (in water), which rearranges into a 6-cyclopropyl-6-hydroxy-2H-pyran-3(6H)-one. This preserves the strained cyclopropane ring while generating a highly functionalized pyranone scaffold used in natural product synthesis.

Caption: Figure 2: Divergent reactivity pathways of 1-(furan-2-yl)cyclopropan-1-ol.

Quantitative Data Summary

The following table summarizes the quantitative efficiency of the primary synthetic transformations involving 1-(furan-2-yl)cyclopropan-1-ol, providing benchmark yields for process optimization.

Table 1: Divergent Synthetic Transformations of 1-(Furan-2-yl)cyclopropan-1-ol

| Reaction Type | Reagents / Catalyst | Reactive Intermediate | Major Product | Typical Yield |

| Kulinkovich Synthesis | EtMgBr, Ti(OiPr)4 , THF | Titanacyclopropane | 1-(Furan-2-yl)cyclopropan-1-ol | 75–85% |

| Ring-Opening Cross-Coupling | Aryl Sulfoxide, TFAA, MeCN | Homoenolate / Radical | β -Aryl-1-(furan-2-yl)propan-1-one | 60–80% |

| Achmatowicz Oxidation | NBS, THF/ H2O , 0 °C | Hemiacetal | 6-Cyclopropyl-6-hydroxy-2H-pyran-3(6H)-one | 70–90% |

| Electrophilic Substitution | Br2 or Vilsmeier Reagent | Wheland Intermediate | 1-(5-Substituted-furan-2-yl)cyclopropan-1-ol | 65–85% |

| (4+3) Cycloaddition | Oxyallylic Cation Precursors | Oxyallylic Cation | Cycloheptenone-fused heterocycles | 50–75% |

References

-

Kulinkovich, O. G.; de Meijere, A. "The Kulinkovich Reaction." Chemical Reviews, 2000, 100 (8), 2789-2834.[Link]

-

Chen, D.; Fu, Y.; Cao, X.; Luo, J.; Wang, F.; Huang, S. "Metal-Free Cyclopropanol Ring-Opening C(sp3)–C(sp2) Cross-Couplings with Aryl Sulfoxides." Organic Letters, 2019, 21 (14), 5600-5605.[Link]

-

Shibata, T.; Matsuo, T.; et al. "Highly Regioselective Nucleophilic Carbon−Carbon Bond Formation on Furans and Thiophenes Initiated by Pummerer-Type Reaction." Organic Letters, 2004, 6 (24), 4523–4525.[Link]

-

Harmata, M. "The (4+3)-cycloaddition reaction: Simple allylic cations as dienophiles." Chemical Communications, 2010, 46, 8886–8903.[Link]

Synthesis of 1-(Furan-2-yl)cyclopropan-1-ol: An Application Note and Detailed Protocol

Introduction: The Significance of Furan-Containing Cyclopropanols

Cyclopropanol derivatives are highly valuable synthetic intermediates, prized for their unique reactivity stemming from the inherent strain of the three-membered ring. The strategic introduction of a furan moiety into a cyclopropanol scaffold, as in 1-(Furan-2-yl)cyclopropan-1-ol, creates a bifunctional molecule with significant potential in medicinal chemistry and materials science. The furan ring serves as a versatile building block, susceptible to a range of transformations, while the cyclopropanol core can undergo facile ring-opening reactions to generate linear carbon chains with defined stereochemistry. This application note provides a detailed, step-by-step protocol for the synthesis of 1-(Furan-2-yl)cyclopropan-1-ol, leveraging the robust and efficient Kulinkovich reaction.

Theoretical Framework: The Kulinkovich Reaction

The synthesis of 1-(Furan-2-yl)cyclopropan-1-ol is achieved via the Kulinkovich reaction, a powerful method for the preparation of cyclopropanols from esters.[1][2] This reaction utilizes a Grignard reagent possessing a β-hydrogen, such as ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide.[1][2]

The generally accepted mechanism proceeds through the formation of a titanacyclopropane intermediate.[2][3] Initially, two equivalents of the Grignard reagent react with the titanium(IV) alkoxide to form a transient dialkyltitanium species. This species undergoes β-hydride elimination to generate the reactive titanacyclopropane and an alkane.[2] The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester (in this case, a furan-2-carboxylate) in a two-step process to yield the cyclopropanol product after an aqueous workup.[2][3]

Figure 1: Mechanistic overview of the Kulinkovich reaction for the synthesis of 1-(Furan-2-yl)cyclopropan-1-ol.

Experimental Protocol: Synthesis of 1-(Furan-2-yl)cyclopropan-1-ol

This protocol is adapted from the original Kulinkovich methodology and is tailored for the synthesis of the target furan-containing cyclopropanol.[1][2]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Methyl furan-2-carboxylate | Reagent | Sigma-Aldrich | Ensure dryness before use. |

| Titanium(IV) isopropoxide | ReagentPlus®, ≥99% | Sigma-Aldrich | Store under inert atmosphere. |

| Ethylmagnesium bromide | 3.0 M in diethyl ether | Sigma-Aldrich | Titrate before use for accurate molarity. |

| Diethyl ether (anhydrous) | ≥99.7%, inhibitor-free | Sigma-Aldrich | Dry over sodium/benzophenone still. |

| Sulfuric acid (H₂SO₄) | 95-98% | Fisher Scientific | Use for aqueous workup. |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | --- | For neutralization. |

| Brine (saturated NaCl) | --- | --- | For washing. |

| Anhydrous magnesium sulfate (MgSO₄) | --- | --- | For drying organic layers. |

| Celite® | --- | --- | For filtration. |

Step-by-Step Procedure

-

Reaction Setup:

-

Under an inert atmosphere (argon or nitrogen), equip a flame-dried, three-necked, 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Charge the flask with methyl furan-2-carboxylate (e.g., 10 mmol, 1.26 g) and anhydrous diethyl ether (50 mL).

-

Add titanium(IV) isopropoxide (e.g., 1.0 mmol, 0.284 g, 0.3 mL) to the solution via syringe.

-

-

Addition of Grignard Reagent:

-

In the dropping funnel, place a solution of ethylmagnesium bromide in diethyl ether (e.g., 22 mmol, 7.3 mL of a 3.0 M solution).

-

Cool the reaction flask to 18-20°C using a water bath.

-

Add the ethylmagnesium bromide solution dropwise to the stirred solution in the flask over a period of 30-45 minutes. A color change to dark brown or black is typically observed.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to stir at room temperature (approximately 20-25°C) for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The starting ester should be consumed.

-

-

Aqueous Workup and Extraction:

-

Cool the reaction mixture in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of 10% aqueous sulfuric acid (H₂SO₄) (approximately 20 mL) until the dark color dissipates and a clear two-phase system is formed.

-

Transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Alternatively, for a sufficiently pure crude product, purification can be achieved by vacuum distillation.

-

Expected Yield and Characterization

Based on similar Kulinkovich reactions, the expected yield of 1-(Furan-2-yl)cyclopropan-1-ol is typically in the range of 70-90%.[1][2] The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis of 1-(Furan-2-yl)cyclopropan-1-ol.

Safety Precautions

-

Grignard Reagents: Ethylmagnesium bromide is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

-

Titanium(IV) isopropoxide: This reagent is moisture-sensitive and should be handled under an inert atmosphere.

-

Diethyl Ether: Diethyl ether is highly flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Quenching: The quenching of the reaction with aqueous acid is exothermic. Perform this step slowly and with adequate cooling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Conclusion

The Kulinkovich reaction provides a direct and high-yielding pathway for the synthesis of 1-(Furan-2-yl)cyclopropan-1-ol from readily available starting materials. This protocol offers a reliable and scalable method for accessing this valuable synthetic intermediate, which holds promise for applications in various fields of chemical research and development. The key to a successful synthesis lies in the careful control of anhydrous conditions and the precise execution of the Grignard reagent addition and subsequent workup.

References

Sources

Kulinkovich reaction conditions for 1-(Furan-2-yl)cyclopropan-1-ol preparation

Application Note: Kulinkovich Synthesis of 1-(Furan-2-yl)cyclopropan-1-ol

Abstract This application note details the optimized protocol for synthesizing 1-(furan-2-yl)cyclopropan-1-ol via the Kulinkovich hydroxycyclopropanation. By reacting furan-2-carboxylate esters with ethylmagnesium bromide in the presence of a titanium(IV) isopropoxide catalyst, researchers can efficiently generate the cyclopropanol motif. This guide provides mechanistic insights, step-by-step methodologies, and self-validating checkpoints to ensure high yield and reproducibility for drug development applications.